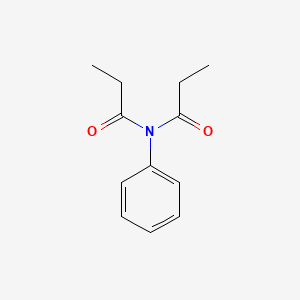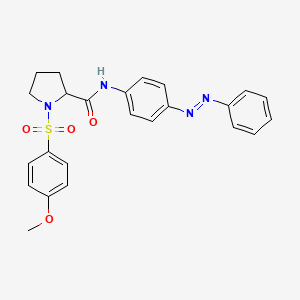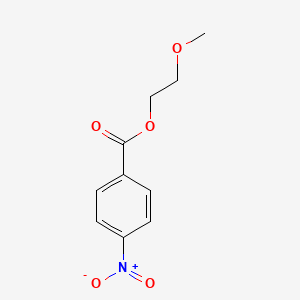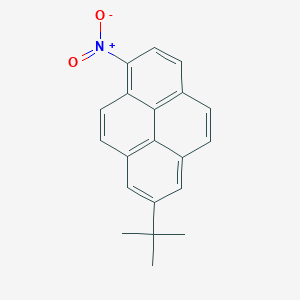
O-(3-Chlorobenzoyl)hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-Chlorobenzoyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. It is known for its role as an electrophilic aminating reagent, which makes it valuable in the synthesis of various organic molecules and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of O-(3-Chlorobenzoyl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with 3-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
O-(3-Chlorobenzoyl)hydroxylamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Electrophilic Amination: It is widely used as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions.
Common reagents used in these reactions include transition metal catalysts like palladium and copper, which facilitate the formation of C–N bonds. The major products formed from these reactions are various amines and amides .
Wissenschaftliche Forschungsanwendungen
O-(3-Chlorobenzoyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of C–N bonds.
Biology: The compound is used in the study of biological pathways involving nitrogen-containing compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which O-(3-Chlorobenzoyl)hydroxylamine hydrochloride exerts its effects involves its role as an electrophilic aminating agent. It reacts with nucleophiles to form C–N bonds, which are crucial in the synthesis of various organic compounds. The molecular targets and pathways involved include transition metal-catalyzed reactions, where the compound facilitates the formation of amines and amides .
Vergleich Mit ähnlichen Verbindungen
O-(3-Chlorobenzoyl)hydroxylamine hydrochloride can be compared with other similar compounds such as:
O-Benzylhydroxylamine hydrochloride: Similar in structure but with a benzyl group instead of a chlorobenzoyl group.
O-(Diphenylphosphinyl)hydroxylamine: Another electrophilic aminating agent with different substituents.
Hydroxylamine-O-sulfonic acid: Used for similar purposes but with different reactivity and applications
These compounds share similar properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound in certain contexts .
Eigenschaften
CAS-Nummer |
35657-39-7 |
|---|---|
Molekularformel |
C7H7Cl2NO2 |
Molekulargewicht |
208.04 g/mol |
IUPAC-Name |
amino 3-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C7H6ClNO2.ClH/c8-6-3-1-2-5(4-6)7(10)11-9;/h1-4H,9H2;1H |
InChI-Schlüssel |
KJZQNBQJDJHWDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=O)ON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)

![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)





